molecular formula C19H24N2O2 B14733509 1-(4-Ethoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea CAS No. 6341-38-4

1-(4-Ethoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea

Cat. No.: B14733509
CAS No.: 6341-38-4
M. Wt: 312.4 g/mol
InChI Key: ZYDWOONFLRQTIK-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxyaniline with 2-methyl-5-propan-2-ylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The ethoxy and methyl-propan-2-yl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like ethanol or acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating specific diseases or conditions.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound may modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-(2-methyl-5-isopropylphenyl)urea: Similar structure with an isopropyl group instead of a propan-2-yl group.

Uniqueness

1-(4-Ethoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

6341-38-4

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea

InChI

InChI=1S/C19H24N2O2/c1-5-23-17-10-8-16(9-11-17)20-19(22)21-18-12-15(13(2)3)7-6-14(18)4/h6-13H,5H2,1-4H3,(H2,20,21,22)

InChI Key

ZYDWOONFLRQTIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(C)C)C

Origin of Product

United States

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